molecular formula C19H25NO3 B2774245 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one CAS No. 844456-49-1

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one

Cat. No.: B2774245
CAS No.: 844456-49-1
M. Wt: 315.413
InChI Key: FEAUMMRRQSYHNA-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,6-dimethylmorpholin-4-ylmethyl group and three methyl groups at positions 5, 7, and 8. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-11-6-12(2)18-16(7-17(21)23-19(18)15(11)5)10-20-8-13(3)22-14(4)9-20/h6-7,13-14H,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAUMMRRQSYHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322898
Record name 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

844456-49-1
Record name 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, which introduces an aminoalkyl substituent into the chromen-2-one core. The reaction typically involves the condensation of a chromen-2-one derivative with formaldehyde and 2,6-dimethylmorpholine under acidic conditions . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one can be compared with other chromen-2-one derivatives, such as:

The uniqueness of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Overview of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one is a synthetic derivative belonging to the class of chromones. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the dimethylmorpholine moiety may enhance its solubility and bioactivity.

Antioxidant Activity

Chromone derivatives have been extensively studied for their antioxidant properties. The presence of hydroxyl groups in the structure can facilitate electron donation to neutralize free radicals. Research indicates that similar compounds exhibit significant scavenging activity against reactive oxygen species (ROS), which can be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

Compounds within the chromone family often show anti-inflammatory effects. They can inhibit key inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX). Studies have demonstrated that chromone derivatives can reduce inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Anticancer Potential

Several studies have reported that chromones exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways such as the PI3K/Akt pathway and activation of caspases. Research into related compounds has shown promising results in various cancer cell lines, indicating that 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one may also possess similar properties.

Neuroprotective Effects

There is emerging evidence that chromone derivatives may provide neuroprotective benefits. Their ability to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Case Studies

  • Antioxidant Study : In a study evaluating various chromone derivatives for their antioxidant capacity using DPPH and ABTS assays, a compound with structural similarities to 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one demonstrated significant radical scavenging activity (IC50 values comparable to established antioxidants).
  • Anti-inflammatory Research : A research article highlighted the effects of a chromone derivative on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 significantly.
  • Anticancer Activity : A recent study focused on a series of chromone derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations.

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